

Quantitative analysis of acylcarnitines using N-Valerylglycine- $^{13}\text{C}_2,^{15}\text{N}$

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Compound of Interest

Compound Name: N-Valerylglycine- $^{13}\text{C}_2,^{15}\text{N}$

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Application Note & Protocol

Quantitative Analysis of Acylcarnitines in Biological Matrices using N-Valerylglycine- $^{13}\text{C}_2,^{15}\text{N}$ by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of long-chain fatty acids into the mitochondria for β -oxidation.[1] The profiling and quantification of acylcarnitines in biological fluids and tissues are vital for diagnosing inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[2][3][4][5] Furthermore, alterations in acylcarnitine profiles have been identified as potential biomarkers in complex diseases like metabolic syndrome, depression, and are of significant interest in drug development and toxicology studies.[2][6]

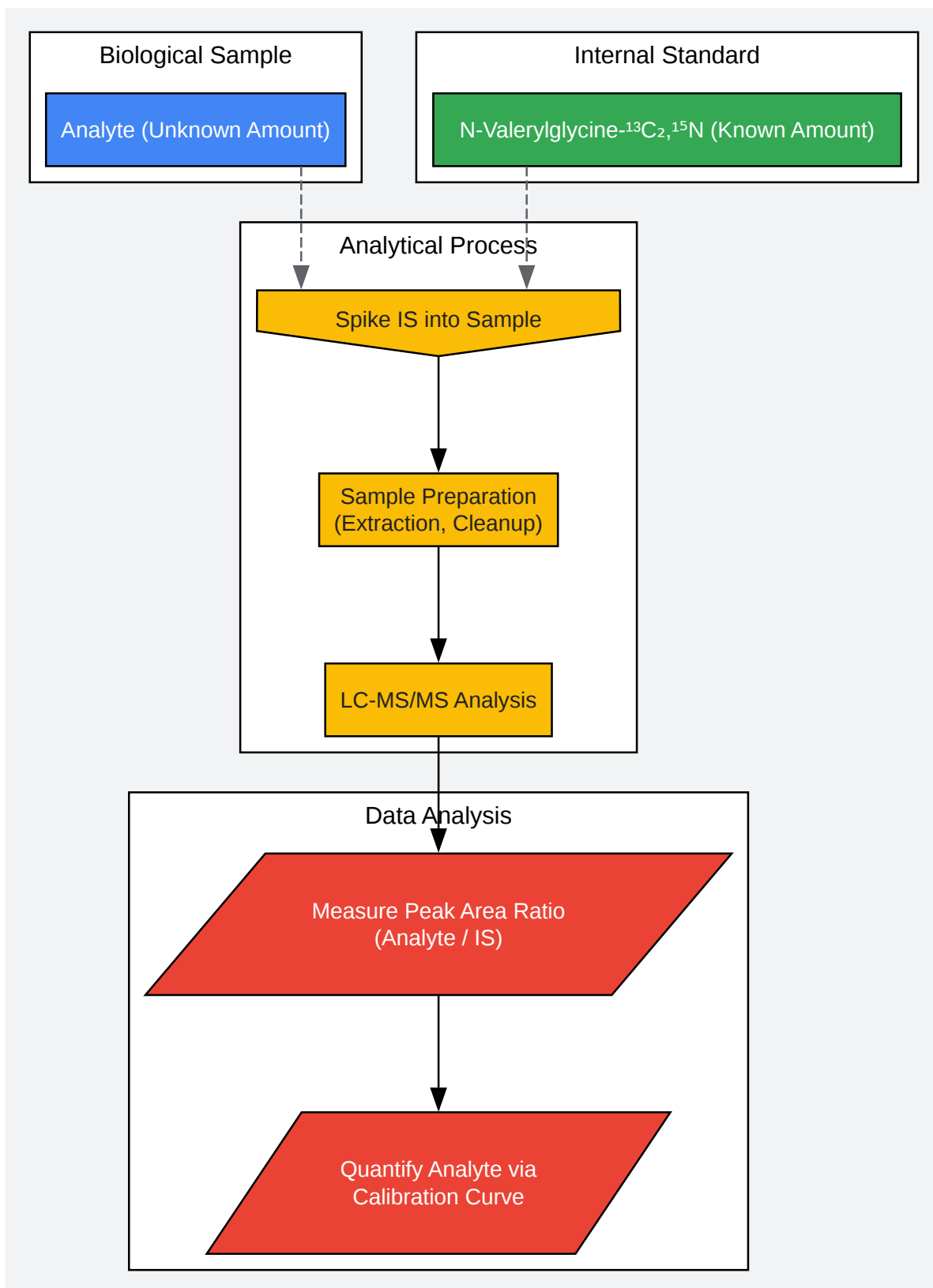
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[4] A key challenge in quantitative bioanalysis is accounting for sample variability arising from extraction efficiency, matrix effects, and instrument response. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for addressing these issues.[7][8][9] An

ideal SIL internal standard co-elutes with the analyte and behaves identically during sample preparation and ionization, but is distinguishable by its higher mass.[\[10\]](#)

While isotopologues of the analytes themselves (e.g., D₃-acetylcarnitine) are commonly used, this application note describes a robust method for the quantitative analysis of a panel of acylcarnitines using a single, non-endogenous SIL internal standard: N-Valerylglycine-¹³C₂,¹⁵N. The use of ¹³C and ¹⁵N isotopes avoids potential issues associated with deuterium labels, such as chromatographic shifts or in-source exchange.[\[11\]](#) This approach provides excellent accuracy and precision for the quantification of short, medium, and long-chain acylcarnitines in complex biological matrices.

Principle of Stable Isotope Dilution Analysis

The core of this method relies on the principle of stable isotope dilution. A known, fixed concentration of the high-mass N-Valerylglycine-¹³C₂,¹⁵N internal standard (IS) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The native, light-isotope analytes and the heavy-isotope IS are extracted and analyzed together. By measuring the peak area ratio of the analyte to the IS, any variations during the analytical process are normalized, allowing for precise and accurate quantification against a calibration curve.



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Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
- Reagents: Formic acid (reagent grade), Ammonium acetate.
- Standards: Analytical standards for a panel of acylcarnitines (e.g., C2, C3, C4, C5, C8, C16, C18, etc.).
- Internal Standard (IS): N-Valerylglycine- $^{13}\text{C}_2,^{15}\text{N}$.
- Biological Matrix: Human plasma (or other relevant matrix) collected with K_2EDTA .

Preparation of Solutions

- Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of N-Valerylglycine- $^{13}\text{C}_2,^{15}\text{N}$ in 1 mL of methanol.
- Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution in methanol/water (50:50, v/v).
- Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each acylcarnitine standard in methanol.
- Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by spiking the appropriate amounts of analyte stock solutions into the biological matrix.

Sample Preparation Protocol

This protocol is suitable for a 50 μL plasma sample.

- Aliquoting: Pipette 50 μL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.
- Spiking: Add 10 μL of the Internal Standard Working Solution (500 ng/mL) to every tube.

- Protein Precipitation: Add 200 μ L of ice-cold acetonitrile to each tube.
- Vortexing: Vortex thoroughly for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer 150 μ L of the supernatant to a new tube or a 96-well plate.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A).
- Injection: Inject 5-10 μ L of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

- LC System: A high-performance liquid chromatography (UHPLC/HPLC) system.
- MS System: A triple quadrupole mass spectrometer.
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 - 1.0 min: 5% B
 - 1.0 - 8.0 min: 5% to 95% B (linear gradient)
 - 8.0 - 10.0 min: Hold at 95% B

- 10.1 - 12.0 min: Return to 5% B and equilibrate.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data should be clearly structured for easy interpretation and comparison.

Table 1: MRM Transitions for Selected Acylcarnitines and Internal Standard

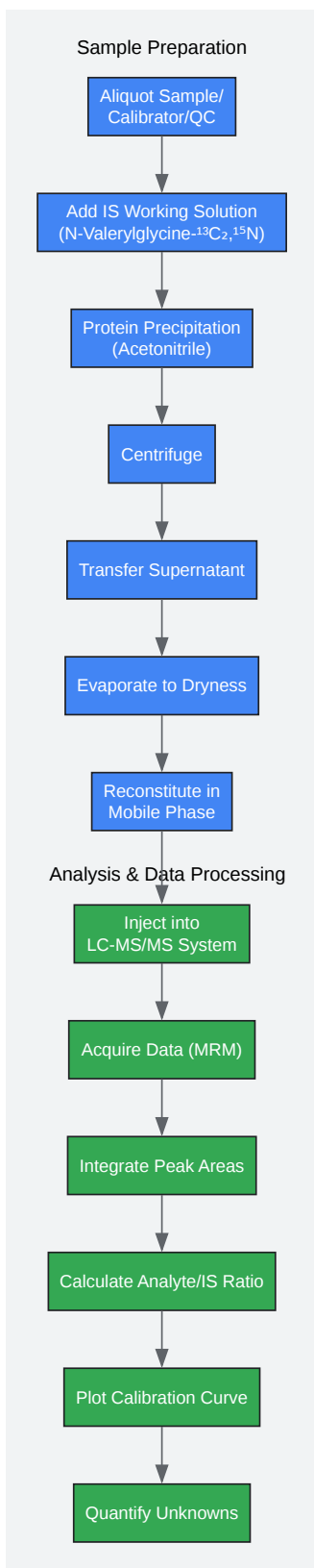
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Acetylcarnitine (C2)	204.1	85.1	22
Propionylcarnitine (C3)	218.1	85.1	22
Butyrylcarnitine (C4)	232.2	85.1	24
Valerylcarnitine (C5)	246.2	85.1	24
Octanoylcarnitine (C8)	288.2	85.1	28
Palmitoylcarnitine (C16)	400.4	85.1	35
Stearoylcarnitine (C18)	428.4	85.1	38
N-Valerylglycine- ¹³ C ₂ , ¹⁵ N (IS)	177.1	76.1	15

Note: The precursor and product ions for the internal standard are hypothetical and would need to be determined experimentally.

Table 2: Representative Method Validation Data

Analyte	Linearity Range (ng/mL)	R ²	LOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%Bias)
C2	10 - 5000	> 0.995	10	< 8%	< 10%	± 12%
C4	1 - 1000	> 0.996	1	< 7%	< 9%	± 10%
C8	0.5 - 500	> 0.998	0.5	< 5%	< 8%	± 8%
C16	0.5 - 500	> 0.997	0.5	< 6%	< 9%	± 11%

Experimental Workflow Visualization



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Caption: Workflow for acylcarnitine quantification from sample to result.

Conclusion

The described LC-MS/MS method, utilizing N-Valerylglycine- $^{13}\text{C}_2$, ^{15}N as a single internal standard, offers a robust, sensitive, and reliable platform for the quantitative analysis of a wide range of acylcarnitines in biological matrices. The simple protein precipitation extraction protocol is amenable to high-throughput applications. This methodology is well-suited for clinical research, metabolic disorder screening, and applications in drug development where precise measurement of metabolic markers is essential. The use of a non-endogenous, stable isotope-labeled internal standard ensures high accuracy by effectively compensating for matrix effects and other sources of analytical variability.

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